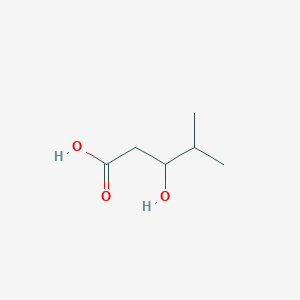

3-Hydroxy-4-methylpentanoic acid

Description

Properties

IUPAC Name |

3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAHYOWLXYZJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505483 | |

| Record name | 3-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-21-2 | |

| Record name | 3-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxy-4-methylpentanoic acid IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methylpentanoic acid, detailing its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and development. This compound is a chiral molecule, and its properties can be specific to its stereoisomers.

The systematic IUPAC name for this compound is This compound .[1][2] Due to the presence of a hydroxyl group at the beta-carbon relative to the carboxyl group, it is also classified as a β-hydroxy acid. The structure consists of a five-carbon pentanoic acid backbone with a hydroxyl (-OH) group on the third carbon and a methyl (-CH₃) group on the fourth carbon.

Common synonyms and alternative names for this compound include:

-

β-Hydroxyisocaproic acid[2]

-

3-hydroxy-4-methylvaleric acid

-

3-Hydroxy-isocapronsaure

The presence of a chiral center at the third carbon gives rise to two enantiomers: (R)-3-hydroxy-4-methylpentanoic acid and (S)-3-hydroxy-4-methylpentanoic acid. The "(R)" or "(S)" designation specifies the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK--[1][2] |

| Molecular Formula | C₆H₁₂O₃ | --INVALID-LINK--[1][2] |

| Molecular Weight | 132.16 g/mol | --INVALID-LINK--[1][2][3] |

| CAS Number | 5980-21-2 (for the racemic mixture) | --INVALID-LINK--[1][2] |

| 77981-87-4 (for the R-enantiomer) | --INVALID-LINK--[3] | |

| Canonical SMILES | CC(C)C(CC(=O)O)O | --INVALID-LINK--[1][2] |

| InChI | InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | --INVALID-LINK--[1][2] |

| InChIKey | BOAHYOWLXYZJSN-UHFFFAOYSA-N | --INVALID-LINK--[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. Below are representative protocols.

Chemical Synthesis: Asymmetric Synthesis of (R)-(+)-3-Hydroxy-4-methylpentanoic Acid

This protocol is adapted from a procedure published in Organic Syntheses, which details an asymmetric aldol (B89426) reaction.

Materials and Equipment:

-

A four-necked, round-bottomed flask equipped with a mechanical stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.

-

Dry tetrahydrofuran (B95107) (THF)

-

n-Butyllithium in hexane (B92381)

-

Chiral auxiliary (e.g., (R)-(+)-1,1,2-triphenyl-1,2-ethanediol derivative)

-

Hydrochloric acid (6 N)

-

Chloroform

-

Magnesium sulfate (B86663)

-

Potassium hydroxide (B78521)

-

Rotary evaporator

Procedure:

-

Preparation of the Lithium Enolate: The air in the reaction flask is replaced with nitrogen. Dry THF and diisopropylamine are introduced into the flask. The mixture is cooled to -78°C, and a solution of n-butyllithium in hexane is added with stirring. The cooling bath is then replaced with an ice bath, and stirring is continued for 30 minutes to form lithium diisopropylamide (LDA).

-

Formation of the Chiral Enolate: The solution is re-cooled to -78°C, and the chiral auxiliary ester dissolved in THF is added dropwise.

-

Aldol Reaction: Freshly distilled isobutyraldehyde is added slowly to the chiral enolate solution at -78°C. The reaction mixture is stirred vigorously.

-

Hydrolysis of the Chiral Auxiliary: After the reaction is complete, the mixture is warmed, and a solution of potassium hydroxide in methanol and water is added. The mixture is refluxed for 3 hours to hydrolyze the ester.

-

Extraction and Purification: After cooling, the methanol is removed under reduced pressure. The aqueous layer is acidified to pH 2.5 with 6 N hydrochloric acid and extracted multiple times with chloroform. The combined organic layers are dried over magnesium sulfate and concentrated in a rotary evaporator. The resulting crude product is further purified to yield (R)-(+)-3-hydroxy-4-methylpentanoic acid.

Note: The optical purity of the final product should be determined, for instance, by NMR shift measurements on its methyl ester.

Analytical Method: Quantification by LC-MS/MS

This is a general workflow for the quantitative analysis of this compound in biological matrices, such as plasma, based on established methods for similar short-chain organic acids.

Materials and Equipment:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reversed-phase HPLC column

-

Microcentrifuge

-

Vortex mixer

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile (B52724) or methanol for protein precipitation

-

Formic acid

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples at room temperature.

-

Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add an appropriate internal standard.

-

Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto the C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard. Determine the concentration of this compound in the samples by interpolating their peak area ratios against the calibration curve.

Biological Pathways and Relationships

This compound is linked to the catabolism of branched-chain amino acids, particularly L-leucine. In some engineered microorganisms, it can be biosynthesized from precursors derived from central metabolism.

Biosynthetic Pathway in Engineered E. coli

In metabolically engineered Escherichia coli, this compound can be produced by providing isobutyrate and acetyl-CoA as precursors. This involves the condensation of isobutyryl-CoA and acetyl-CoA to form a β-ketoacyl-CoA intermediate, which is subsequently reduced to the final product.

Caption: Simplified biosynthetic pathway of this compound.

References

(R)-3-hydroxy-4-methylpentanoic acid properties and structure

An In-depth Technical Guide to (R)-3-hydroxy-4-methylpentanoic Acid: Properties, Structure, and Synthesis

Introduction

(R)-3-hydroxy-4-methylpentanoic acid, a chiral β-hydroxy acid, is a molecule of significant interest in chemical research and development. Its importance is derived from its role as a versatile chiral building block for asymmetric synthesis, its presence in natural products, and its function as a monomer unit in the formation of biodegradable polymers.[1][2] This technical guide provides a comprehensive overview of its structure, properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Structure and Nomenclature

(R)-3-hydroxy-4-methylpentanoic acid possesses a five-carbon pentanoic acid backbone. Key structural features include a hydroxyl (-OH) group at the third carbon (C3) and a methyl (-CH₃) group at the fourth carbon (C4).[2] The designation "(R)" at the C3 position defines the absolute stereochemistry of the chiral center according to the Cahn-Ingold-Prelog priority rules.[2] This chirality is a critical feature, as different enantiomers of a molecule can exhibit vastly different biological activities.[2]

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is provided in Table 1. This data is essential for understanding the molecule's behavior in various experimental and biological contexts.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 132.16 g/mol | [2][3][4][5] |

| Exact Mass | 132.078644241 Da | [5] |

| CAS Number | 77981-87-4 | [2][3] |

| Topological Polar Surface Area | 57.5 Ų | [5] |

| XLogP3-AA (Predicted) | 0.4 | [5] |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 3 | - |

Spectroscopic Analysis

Spectroscopic methods are critical for the structural confirmation and purity assessment of (R)-3-hydroxy-4-methylpentanoic acid.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorptions for the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its molecular weight and elemental composition. Predicted collision cross section (CCS) values for various adducts, which are useful in advanced mass spectrometry analyses, are summarized in Table 2.

Data Presentation: Predicted Mass Spectrometry Adducts and CCS

| Adduct Type | m/z (Predicted) | Collision Cross Section (CCS) (Ų) (Predicted) |

| [M+H]⁺ | 133.08592 | 128.5 |

| [M+Na]⁺ | 155.06786 | 134.5 |

| [M-H]⁻ | 131.07136 | 126.2 |

| [M+NH₄]⁺ | 150.11246 | 149.0 |

| [M+K]⁺ | 171.04180 | 134.6 |

| [M+H-H₂O]⁺ | 115.07590 | 124.5 |

Data sourced from PubChemLite.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (R)-3-hydroxy-4-methylpentanoic acid is a key challenge, addressed by various asymmetric synthesis strategies. Common approaches include the asymmetric hydrogenation of β-keto esters using chiral transition metal catalysts or aldol (B89426) reactions employing chiral auxiliaries.[2]

The following diagram illustrates a general workflow for the asymmetric synthesis of the target molecule.

Experimental Protocol: Synthesis via Chiral Auxiliary

This protocol details the preparation of (R)-(+)-3-hydroxy-4-methylpentanoic acid using an aldol addition of the lithium enolate of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate [(R)-HYTRA] to isobutyraldehyde.

Materials and Equipment:

-

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate [(R)-HYTRA]

-

Dry Tetrahydrofuran (THF)

-

15% solution of butyllithium (B86547) in hexane

-

Isobutyraldehyde

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

6 N hydrochloric acid

-

Magnesium sulfate

-

2-L, three-necked, round-bottomed flask

-

Mechanical stirrer, septum, vacuum/nitrogen line

Procedure:

-

Enolate Formation:

-

Charge a 2-L, three-necked, round-bottomed flask with 40.0 g (0.120 mol) of (R)-HYTRA. Replace the air in the flask with nitrogen.

-

Add 400 mL of dry THF.

-

In a separate flask, prepare lithium diisopropylamide (LDA) by adding 38.4 mL (0.269 mol) of diisopropylamine to 100 mL of dry THF, cooling to -78°C, and slowly adding 165 mL (0.264 mol) of 15% butyllithium in hexane. Stir for 30 minutes in an ice bath.

-

Cool the LDA solution to -78°C and transfer it via cannula to the (R)-HYTRA solution, also cooled to -78°C. Stir the resulting deep red solution for 1 hour at -78°C.

-

-

Aldol Addition:

-

Add 13.5 mL (0.148 mol) of isobutyraldehyde to the enolate solution at -78°C.

-

Stir the reaction mixture for 30 minutes at -78°C, during which the red color will fade.

-

-

Work-up and Auxiliary Cleavage:

-

Quench the reaction by adding 100 mL of diethyl ether and 100 mL of water.

-

Separate the layers and wash the organic layer with water.

-

Add 200 mL of saturated aqueous sodium bicarbonate to the combined organic layers and stir vigorously for 15 hours at room temperature to saponify the ester.

-

Separate the layers. The chiral auxiliary, 1,1,2-triphenyl-1,2-ethanediol, can be recovered from the organic layer.

-

-

Isolation of the Product:

-

Wash the aqueous layer with diethyl ether to remove any remaining auxiliary.

-

Carefully acidify the aqueous layer to pH 2.5 with 6 N hydrochloric acid while cooling in an ice bath.

-

Extract the acidified aqueous solution three times with 150-mL portions of diethyl ether.

-

Combine the organic extracts, dry with magnesium sulfate, and concentrate on a rotary evaporator without heating.

-

Dry the resulting yellow, syrupy residue under high vacuum to yield 9.7–12.4 g of (R)-(+)-3-hydroxy-4-methylpentanoic acid.

-

Biological Significance and Applications

Chiral β-hydroxy acids are fundamental motifs in many biologically active natural products, including antibiotics and signaling molecules.[2]

Role in Polyhydroxyalkanoate (PHA) Biosynthesis

(R)-3-hydroxyalkanoic acids are the natural monomeric units of polyhydroxyalkanoates (PHAs).[2] PHAs are biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials.[6][7] The incorporation of monomers like (R)-3-hydroxy-4-methylpentanoic acid can modify the physical properties of the resulting biopolymer, such as its melting point, elasticity, and degradation rate. This makes them promising materials for applications in medicine, such as drug delivery systems and tissue engineering scaffolds.[6]

The diagram below illustrates the general biological pathway for PHA synthesis.

Precursor in Antibiotic Synthesis

(R)-3-hydroxy-4-methylpentanoic acid is also relevant as a precursor or structural component in the biosynthesis of complex natural products. For instance, it is cited as a precursor in the biosynthesis of the antibiotic erythromycin (B1671065), a macrolide produced by the bacterium Saccharopolyspora erythraea.[2][8] The backbone of erythromycin is assembled by a large polyketide synthase (PKS) enzyme, which utilizes various small carboxylic acid units as building blocks.[8][9]

Conclusion

(R)-3-hydroxy-4-methylpentanoic acid is a valuable chiral molecule with diverse applications. Its well-defined stereochemistry makes it an important building block for the asymmetric synthesis of complex molecules and pharmaceuticals. Furthermore, its role as a monomer in the production of biodegradable PHAs highlights its potential in the development of advanced, sustainable biomaterials. The synthetic protocols and structural data compiled in this guide serve as a critical resource for researchers aiming to exploit the unique properties of this compound in chemistry, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. (R)-3-hydroxy-4-methylpentanoic acid | 77981-87-4 | Benchchem [benchchem.com]

- 3. (3R)-3-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 10396884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 12643869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxy-4-methylpentanoic Acid: Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-4-methylpentanoic acid, a chiral β-hydroxy acid with significance as a biosynthetic precursor and a versatile chiral building block in organic synthesis. The document details its known natural occurrences, discovery, and biosynthetic pathway. It also includes detailed experimental protocols for its isolation, characterization, and analysis, along with quantitative data where available. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying biochemical and analytical processes.

Introduction

This compound, a C6 branched-chain hydroxy fatty acid, is a molecule of interest due to its role in natural product biosynthesis and its potential as a chiral synthon. Its structure, featuring a hydroxyl group at the β-position and a methyl branch, imparts specific chemical properties and stereochemistry that are crucial for its biological function and application in asymmetric synthesis. This guide aims to consolidate the current knowledge on its natural sources, the history of its discovery, and the technical methodologies associated with its study.

Discovery and Natural Occurrence

Microbial Production

The bacterium Chromobacterium violaceum is a known producer of this compound.[1] This gram-negative bacterium is recognized for its ability to synthesize a diverse array of secondary metabolites.[1]

Plant Kingdom

In the plant kingdom, the methyl ester of this compound has been isolated from Turkish tobacco leaves (Nicotiana tabacum) .[1] This finding suggests its involvement in the complex chemical composition of tobacco.

Marine Environments

This compound is also found in marine ecosystems as a constituent of scalarane sesterterpenes . Specifically, it has been identified as a component of phyllofenone H, a scalarane sesterterpene isolated from the marine sponge Phyllospongia foliascens .[2][3]

Quantitative Data

Quantitative data on the concentration of this compound in its natural sources is limited. However, some analytical data has been reported for the compound isolated from marine sponges.

| Natural Source | Compound Form | Analytical Data | Reference |

| Phyllospongia foliascens | (R)-3-hydroxy-4-methylpentanoic acid | Colorless oil; [α]D25 +2.1 (c 0.10, CHCl3) | [3] |

Table 1: Reported Analytical Data for this compound from a Natural Source.

Biosynthesis

The biosynthesis of this compound is linked to the catabolism of the branched-chain amino acid L-leucine (B1674790) .[4][5][6][7] The pathway involves a series of enzymatic reactions that convert L-leucine into intermediates that can be channeled into the synthesis of this β-hydroxy acid.

The general pathway for the catabolism of L-leucine begins with its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA.[8] From isovaleryl-CoA, a subsequent series of enzymatic steps, including dehydrogenation, carboxylation, and hydration, leads to the formation of 3-hydroxy-3-methylglutaryl-CoA, which can then be further processed to yield intermediates for the synthesis of compounds like this compound.[8]

In engineered Escherichia coli, the production of this compound has been achieved by providing isobutyrate and acetyl-CoA as precursors. This suggests a biosynthetic route involving the condensation of isobutyryl-CoA and acetyl-CoA to form a β-ketoacyl-CoA intermediate, which is subsequently reduced to the final product.[9]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and analysis of this compound from its natural sources.

Isolation from Marine Sponges (Adapted from Phyllospongia foliascens study)

This protocol is adapted from the methodology used for the isolation of scalarane sesterterpenes containing this compound.[3]

5.1.1. Extraction and Fractionation

-

Air-dry the sponge material (Phyllospongia foliascens) and grind it into a powder.

-

Extract the powdered sponge material exhaustively with a 1:1 mixture of CH2Cl2/MeOH at room temperature.

-

Concentrate the extract under reduced pressure to yield a crude extract.

-

Suspend the crude extract in H2O and partition successively with EtOAc and n-BuOH.

-

Subject the EtOAc-soluble fraction to silica (B1680970) gel vacuum liquid chromatography (VLC) using a gradient of n-hexane/EtOAc (from 100:0 to 0:100) to yield several fractions.

-

Further purify the fractions containing the target compounds using repeated silica gel column chromatography and reversed-phase HPLC.

5.1.2. Hydrolysis and Isolation of this compound

-

Treat the purified sesterterpene (phyllofenone H) with 6 M HCl in a sealed vial.

-

Heat the mixture at 110 °C for 12 hours.

-

Evaporate the hydrolysate to dryness under a stream of dry N2.

-

Purify the residue by silica gel column chromatography using a CH2Cl2/MeOH (20:1, v/v) eluent to obtain (R)-3-hydroxy-4-methylpentanoic acid.

General Protocol for Extraction and Analysis from Bacterial Culture (Chromobacterium violaceum)

This is a general protocol that can be adapted for the extraction and analysis of this compound from Chromobacterium violaceum cultures.

5.2.1. Sample Preparation

-

Centrifuge the bacterial culture to pellet the cells.

-

Lyophilize the cell pellet to dryness.

-

To the dried cell pellet, add a known volume of a suitable extraction solvent (e.g., a mixture of chloroform (B151607) and methanol).

-

Vortex the mixture vigorously to ensure thorough extraction.

-

Centrifuge to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a clean vial.

5.2.2. Derivatization for GC-MS Analysis

-

Evaporate the solvent from the extract under a stream of nitrogen.

-

To the dried residue, add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

-

Heat the mixture to facilitate the derivatization of the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

5.2.3. GC-MS Analysis

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

-

Set the GC oven temperature program to achieve good separation of the target analyte from other metabolites.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic fragment ions of the derivatized this compound.

General Protocol for Extraction and Analysis from Tobacco Leaves

This protocol provides a general framework for the extraction and analysis of organic acids, including this compound, from tobacco leaves.

5.3.1. Sample Preparation

-

Dry and grind the tobacco leaves to a fine powder.

-

Extract a known weight of the tobacco powder with a suitable solvent, such as a mixture of methanol, water, and chloroform.

-

Vortex and sonicate the mixture to ensure efficient extraction.

-

Centrifuge the mixture and collect the supernatant.

5.3.2. Derivatization and GC-MS Analysis

-

Follow the derivatization and GC-MS analysis steps as outlined in section 5.2.2 and 5.2.3. Isopropyl esterification can also be a suitable derivatization method for the simultaneous analysis of various organic acids in tobacco.

Conclusion

This compound is a naturally occurring β-hydroxy acid found in diverse biological sources, from bacteria to marine sponges. Its biosynthesis is closely tied to L-leucine metabolism. While its discovery is not marked by a singular, well-documented event, its continued identification in various natural products underscores its importance in chemical ecology and as a potential chiral building block for synthetic applications. Further research is needed to quantify its abundance in different natural sources and to fully elucidate the specific enzymatic pathways and regulatory mechanisms governing its biosynthesis. The experimental protocols provided in this guide offer a starting point for researchers interested in the isolation, characterization, and quantification of this intriguing molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phyllofenones F–M, Scalarane Sesterterpenes from the Marine Sponge Phyllospongia foliascens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial l-leucine catabolism as a source of secondary metabolites | Semantic Scholar [semanticscholar.org]

- 8. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-3-hydroxy-4-methylpentanoic acid | 77981-87-4 | Benchchem [benchchem.com]

Biosynthesis of 3-Hydroxy-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid (3H4MV), a branched-chain hydroxy fatty acid, is a valuable chiral building block for the synthesis of complex organic molecules and a monomer for the production of specialty bioplastics. Its biosynthesis is of significant interest for the development of sustainable routes to valuable chemicals. This technical guide provides an in-depth overview of the known biosynthetic pathways leading to 3H4MV, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

The microbial production of this compound has been demonstrated through two primary metabolic routes: the catabolism of the branched-chain amino acid L-leucine and the direct conversion of 4-methylvaleric acid. These pathways are most prominently observed in the context of polyhydroxyalkanoate (PHA) biosynthesis, where 3H4MV is incorporated as a monomer into the polymer chain.

Biosynthesis from L-Leucine

The catabolism of L-leucine provides a natural precursor pool for the synthesis of 3H4MV. This pathway leverages the initial steps of leucine (B10760876) degradation to form isovaleryl-CoA, which is then further metabolized through a series of reactions analogous to the beta-oxidation cycle to yield the hydroxylated product.

The key enzymatic steps are:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase.

-

Oxidative Decarboxylation: α-Ketoisocaproate is decarboxylated to form isovaleryl-CoA by a branched-chain α-keto acid dehydrogenase complex.

-

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by an acyl-CoA dehydrogenase.

-

Hydration: 3-Methylcrotonyl-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA. In an alternative pathway leading to 3H4MV, an enoyl-CoA hydratase is proposed to act on an unsaturated intermediate derived from isovaleryl-CoA.

-

Hydroxylation: A key, though not fully elucidated, step involves the hydroxylation at the beta-position (C-3) of a C5-isovaleryl intermediate. This is likely carried out by a 3-hydroxyacyl-CoA dehydrogenase with activity towards branched-chain substrates.

-

Thioesterase Activity: The final release of free this compound from its CoA-ester can be catalyzed by a thioesterase.

Biosynthesis from 4-Methylvaleric Acid

Microorganisms such as Burkholderia sp. can directly convert exogenously supplied 4-methylvaleric acid into 3H4MV, which is then often incorporated into PHAs. This pathway is more direct and involves the activation of the carboxylic acid followed by hydroxylation.

The key enzymatic steps are:

-

Activation: 4-Methylvaleric acid is converted to its corresponding CoA-ester, 4-methylvaleryl-CoA, by an acyl-CoA synthetase.

-

Hydroxylation: 4-Methylvaleryl-CoA is hydroxylated at the C-3 position to form 3-hydroxy-4-methylvaleryl-CoA. This reaction is likely catalyzed by a dehydrogenase.

Quantitative Data on 3H4MV Production

The majority of quantitative data for 3H4MV production is reported in the context of its incorporation into PHA copolymers. The following tables summarize key findings from the literature.

Table 1: Production of PHA containing 3H4MV in Burkholderia sp.

| Carbon Source(s) | Strain | Dry Cell Weight (g/L) | PHA Content (wt%) | 3H4MV in PHA (mol%) | Reference |

| Fructose + 4-Methylvaleric Acid | Burkholderia sp. USM (JCM 15050) | 3.7 | 24 | up to 22 | [1] |

| Fructose + 4-Methylvaleric Acid | Burkholderia sp. (transformant) | - | - | - | [1][2] |

Table 2: Production of PHA containing 3H4MV in Ralstonia eutropha

| Carbon Source(s) | Strain | Dry Cell Weight (g/L) | PHA Content (wt%) | 3H4MV in PHA (mol%) | Reference |

| Fructose | R. eutropha PHB-4 (recombinant) | - | - | 0.5 | [3] |

| Fructose + Leucine (10 g/L) | R. eutropha PHB-4 (recombinant) | - | - | 3.1 | [3] |

| Fructose | R. eutropha 1F2 (mutant) | - | - | Low | [3] |

| CO2 | R. eutropha 1F2 (mutant) | - | - | Low | [3] |

Experimental Protocols

The following protocols are compiled from methodologies described in the cited literature for the production and analysis of 3H4MV, primarily as a component of PHAs.

Protocol 1: Cultivation of Burkholderia sp. for P(3HB-co-3H4MV) Production

1. Media Preparation:

- Nutrient Rich (NR) Medium: 10 g/L meat extract, 10 g/L peptone, 2 g/L yeast extract.

- Mineral Salt (MS) Medium: Prepare a basal salt solution containing (per liter): 9.0 g Na₂HPO₄·12H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O. Autoclave and supplement with 1 ml/L of a sterile trace element solution.

2. Inoculum Preparation:

- Inoculate a single colony of Burkholderia sp. into 50 mL of NR medium in a 250 mL flask.

- Incubate at 37°C with shaking at 200 rpm for 24 hours.

3. PHA Production:

- Transfer the seed culture to the production medium (MS medium) to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

- Supplement the production medium with a primary carbon source (e.g., 20 g/L fructose) and the precursor for 3H4MV (e.g., 1-5 g/L of 4-methylvaleric acid).

- Incubate at 37°C with shaking at 200 rpm for 48-72 hours.

4. Cell Harvesting:

- Harvest the cells by centrifugation at 8,000 x g for 15 minutes.

- Wash the cell pellet twice with distilled water and lyophilize for subsequent analysis.

Protocol 2: Cultivation of Ralstonia eutropha for PHA Production with Leucine Supplementation

1. Media Preparation:

- Seed Medium (TSB): Tryptic Soy Broth.

- Production Medium (MS Medium): A mineral salts medium containing (per liter): 2 g NaH₂PO₄, 3.7 g K₂HPO₄·3H₂O, 0.5 g NaHCO₃, 0.5 g MgSO₄·7H₂O, 1 g NaCl, 0.01 g CaCl₂·2H₂O, 5 g (NH₄)₂SO₄, and 5 mL of a trace element solution.[1]

2. Inoculum Preparation:

- Grow R. eutropha in TSB medium at 30°C with shaking at 200 rpm for 24 hours.

3. PHA Production:

- Inoculate the production medium containing a primary carbon source (e.g., 20 g/L fructose) with the seed culture.

- For enhanced 3H4MV incorporation, supplement the medium with 10 g/L of L-leucine.[3]

- Cultivate at 30°C with shaking at 200 rpm for 48-72 hours.

4. Cell Harvesting:

- Harvest and wash the cells as described in Protocol 1.

Protocol 3: Extraction and Analysis of PHA Monomers by GC-MS

1. Methanolysis of PHA:

- To approximately 20-30 mg of lyophilized cells in a screw-capped test tube, add 2 mL of chloroform (B151607) and 2 mL of a methanolysis solution (85:15 v/v methanol:sulfuric acid).

- Add a known amount of an internal standard (e.g., benzoic acid).

- Heat the mixture at 100°C for 3.5-4 hours in a heating block.

2. Extraction of Methyl Esters:

- After cooling, add 1 mL of distilled water and vortex vigorously for 1 minute.

- Centrifuge to separate the phases.

- Carefully transfer the lower organic phase (chloroform) containing the 3-hydroxyalkanoate methyl esters to a new vial.

- Dry the organic phase over anhydrous sodium sulfate.

3. GC-MS Analysis:

- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 80°C, hold for 5 minutes.

- Ramp to 200°C at 3.8°C/min.

- Ramp to 290°C at 15°C/min, hold for 6 minutes.[4]

- MS Detector:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 50-550 for qualitative analysis.

- Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for the methyl ester of 3H4MV.

4. Derivatization for Free Acid Analysis (Optional):

- For the analysis of free this compound, a derivatization step is necessary to increase volatility.

- Dry the sample extract and add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilylane (TMCS) and 100 µL of pyridine.

- Heat at 60-80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivative before GC-MS analysis.[4]

Logical Workflow for 3H4MV Production and Analysis

Conclusion

The biosynthesis of this compound is a promising area of research with applications in both fine chemical synthesis and biopolymer production. While the complete enzymatic pathways are still under investigation, particularly the specific enzymes responsible for the hydroxylation of branched-chain acyl-CoAs, the existing literature provides a solid foundation for further exploration and process optimization. The protocols and data presented in this guide offer a comprehensive starting point for researchers aiming to produce and analyze this valuable hydroxyalkanoate. Future work should focus on the identification and characterization of the key enzymes to enable the rational design of more efficient microbial cell factories for 3H4MV production.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of new polyhydroxyalkanoate containing 3-hydroxy-4-methylvalerate monomer in Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyhydroxyalkanoate Copolymer Production by Recombinant Ralstonia eutropha Strain 1F2 from Fructose or Carbon Dioxide as Sole Carbon Source [mdpi.com]

- 4. lipidmaps.org [lipidmaps.org]

The Pivotal Role of 3-Hydroxy-4-methylpentanoic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid, also known as 3-hydroxy-4-methylvaleric acid, is a branched-chain hydroxy fatty acid that plays a significant role in various microbial metabolic processes. Its importance stems from its role as a key precursor in the biosynthesis of valuable secondary metabolites, including antibiotics and biodegradable polymers. This technical guide provides an in-depth exploration of the biological functions of this compound in microbial metabolism, detailing its biosynthetic and degradative pathways, and presenting relevant quantitative data and experimental protocols.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound in microorganisms is through the catabolism of the branched-chain amino acid, L-leucine. The pathway involves a series of enzymatic reactions that convert L-leucine into isovaleryl-CoA, a key intermediate. Isovaleryl-CoA then enters a pathway that mirrors a reversal of β-oxidation, ultimately yielding 3-Hydroxy-4-methylpentanoyl-CoA.

The key steps in this proposed biosynthetic pathway are:

-

Transamination of L-leucine: The initial step involves the removal of the amino group from L-leucine, catalyzed by a branched-chain aminotransferase, to form α-ketoisocaproate.

-

Oxidative decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA.

-

Condensation: Isovaleryl-CoA is condensed with acetyl-CoA, a reaction catalyzed by a β-ketothiolase, to form a six-carbon β-ketoacyl-CoA intermediate.

-

Reduction: The β-keto group is then reduced by an NADPH-dependent acetoacetyl-CoA reductase to form (R)-3-hydroxy-4-methylpentanoyl-CoA.

-

Hydrolysis: Finally, the thioester bond of (R)-3-hydroxy-4-methylpentanoyl-CoA can be hydrolyzed by a thioesterase to release free this compound.

Caption: Proposed biosynthetic pathway of this compound from L-leucine.

Key Metabolic Roles

Precursor for Polyhydroxyalkanoates (PHAs)

This compound serves as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms as carbon and energy storage materials.[1] The incorporation of this branched-chain monomer, referred to as 3-hydroxy-4-methylvalerate (3H4MV) in PHA literature, into the polymer backbone alters the physical properties of the resulting bioplastic, often leading to improved flexibility and a lower melting point compared to the more common poly(3-hydroxybutyrate) (PHB).[2]

Microorganisms such as Burkholderia sp. and engineered strains of Ralstonia eutropha have been shown to incorporate 3H4MV into PHA copolymers.[2][3] The biosynthesis of these copolymers typically involves the conversion of this compound to its CoA thioester, which is then polymerized by PHA synthase.

Precursor for Antibiotics

Derivatives of this compound are crucial building blocks in the biosynthesis of macrolide antibiotics, such as erythromycin. While not a direct precursor itself, the structurally similar (2S,3R)-2-methyl-3-hydroxypentanoyl-CoA is a key intermediate in the assembly of the 6-deoxyerythronolide B macrocycle, the aglycone core of erythromycin, by the modular polyketide synthase (PKS) enzyme complex. The study of the incorporation of such branched-chain hydroxy fatty acids provides valuable insights into the substrate specificity and catalytic mechanisms of PKSs, which is of significant interest for the engineered biosynthesis of novel antibiotics.

Degradation of this compound

The catabolism of this compound is believed to proceed through the β-oxidation pathway, a central metabolic route for the degradation of fatty acids. This pathway involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain, releasing acetyl-CoA in each cycle.

The proposed steps for the degradation are:

-

Activation: this compound is first activated to its coenzyme A (CoA) thioester, 3-hydroxy-4-methylpentanoyl-CoA, by an acyl-CoA synthetase.

-

Oxidation: The hydroxyl group at the C3 position is oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase, yielding 3-keto-4-methylpentanoyl-CoA and NADH.

-

Thiolysis: A β-ketothiolase then cleaves the C2-C3 bond, releasing propionyl-CoA and isobutyryl-CoA.

-

Further Metabolism: Propionyl-CoA and isobutyryl-CoA are then further metabolized through their respective catabolic pathways.

Caption: Proposed degradation pathway of this compound via β-oxidation.

Role in Microbial Signaling

Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule in microbial communication systems like quorum sensing. Quorum sensing typically involves the production and detection of small, diffusible signal molecules, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria and autoinducing peptides (AIPs) in Gram-positive bacteria, to coordinate gene expression in a cell-density-dependent manner. While some fatty acid derivatives have been implicated in microbial signaling, a specific role for this compound has not been established.

Caption: A generalized model of quorum sensing. This compound is not a known signal molecule in this context.

Quantitative Data

The production of copolymers containing 3-hydroxy-4-methylvalerate (3H4MV) has been demonstrated in several recombinant microorganisms. The following tables summarize the quantitative data from studies on Ralstonia eutropha and Burkholderia sp.

Table 1: Production of P(3HB-co-3H4MV) by Recombinant Ralstonia eutropha Strains [3]

| Strain | Relevant Genotype/Modification | Carbon Source | PHA Content (wt%) | 3H4MV Fraction (mol%) |

| PHB⁻4/pBBR1″C1ABPAcBktB | Expressing PHA synthase and β-ketothiolase | Fructose | 65.6 | 0.8 |

| 1F2/pBBR1″C1ABPAcBktB | Mutant with enhanced leucine biosynthesis | Fructose | 70.2 | 3.1 |

| PHB⁻4/pBBR1″C1ABPtacBktB | Stronger promoter for β-ketothiolase | Fructose | 72.3 | 1.0 |

| 1F2/pBBR1″C1ABPtacBktB | Mutant with stronger promoter | Fructose | 75.8 | 3.6 |

Table 2: Production of P(3HB-co-3H4MV) by Burkholderia sp. USM (JCM 15050) [2]

| Strain | Co-substrate (4-methylvaleric acid) | PHA Content (wt%) | 3H4MV Fraction (mol%) |

| Wild-type | Fructose only | 24 | Not detected |

| Wild-type | Fructose + 4-methylvaleric acid | 35 | 22 |

| Transformant (with A. caviae PHA synthase) | Fructose only | 38 | Not detected |

| Transformant (with A. caviae PHA synthase) | Fructose + 4-methylvaleric acid | 52 | 28 |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Microbial Cultures

This protocol describes a general method for the extraction and quantification of this compound from bacterial cultures, which can be adapted based on specific experimental needs.

1. Sample Preparation: a. Centrifuge a known volume of bacterial culture (e.g., 10 mL) at 4,000 x g for 15 minutes at 4°C to pellet the cells. b. Separate the supernatant and the cell pellet.

2. Extraction from Supernatant: a. Acidify the supernatant to pH < 2 with concentrated HCl. b. Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent (e.g., diethyl ether or ethyl acetate). c. Vortex vigorously for 2 minutes and centrifuge to separate the phases. d. Collect the organic phase and repeat the extraction twice. e. Pool the organic phases and evaporate the solvent under a stream of nitrogen.

3. Extraction from Cell Pellet: a. Resuspend the cell pellet in a known volume of sterile water. b. Lyse the cells using methods such as sonication or bead beating. c. Follow the liquid-liquid extraction procedure as described for the supernatant.

4. Derivatization for GC-MS Analysis (Optional but Recommended): a. To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters. b. Incubate at 70°C for 30 minutes.

5. Quantification: a. Analyze the derivatized or underivatized extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Use a standard curve of pure this compound to quantify the concentration in the samples.

Caption: Workflow for the extraction and quantification of this compound.

Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.

1. Reagents:

-

100 mM Tris-HCl buffer, pH 8.5

-

10 mM NAD⁺ solution

-

1 mM (R)-3-hydroxy-4-methylpentanoyl-CoA substrate solution

-

Enzyme extract (cell-free extract or purified enzyme)

2. Assay Procedure: a. In a 1 mL cuvette, combine:

- 880 µL of 100 mM Tris-HCl buffer

- 50 µL of 10 mM NAD⁺ solution

- 50 µL of enzyme extract b. Mix by inversion and incubate at 30°C for 5 minutes to equilibrate. c. Initiate the reaction by adding 20 µL of 1 mM (R)-3-hydroxy-4-methylpentanoyl-CoA. d. Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

3. Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

Conclusion

This compound is a metabolite of significant interest in microbial biotechnology. Its role as a precursor for the production of advanced biopolymers and as a component of complex secondary metabolites highlights its importance. A thorough understanding of its biosynthesis, degradation, and metabolic roles is crucial for the rational design of microbial cell factories for the production of valuable bio-based chemicals and pharmaceuticals. Further research into the regulation of its metabolic pathways and its potential, though currently unknown, role in cell-cell communication will undoubtedly open new avenues for its application.

References

The Role of 3-Hydroxy-4-methylpentanoic Acid as a Precursor in Erythromycin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin (B1671065), a cornerstone of macrolide antibiotics, is a complex natural product biosynthesized by the actinomycete Saccharopolyspora erythraea. The intricate assembly of its 14-membered lactone ring, 6-deoxyerythronolide B (6-dEB), is orchestrated by a modular polyketide synthase (PKS) enzyme complex. While the canonical pathway utilizes propionyl-CoA as a starter unit and methylmalonyl-CoA for chain extension, significant research has focused on the concept of precursor-directed biosynthesis . This innovative approach involves introducing unnatural, synthetic precursors into engineered microbial strains to generate novel erythromycin analogs with potentially enhanced therapeutic properties.

This technical guide provides an in-depth exploration of erythromycin biosynthesis with a specific focus on the potential role of 3-Hydroxy-4-methylpentanoic acid as an unnatural precursor. While literature review did not yield specific examples of the incorporation of this particular molecule, this guide will detail the established biosynthetic pathway and the principles and experimental methodologies of precursor-directed biosynthesis, using documented examples of other unnatural precursors to illustrate the process. This document will serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data where available, and visualizations of the key pathways and workflows.

The Canonical Biosynthesis of Erythromycin

The biosynthesis of erythromycin A is a multi-stage process involving the assembly of the polyketide backbone, followed by post-PKS modifications.

1.1. Assembly of the 6-deoxyerythronolide B (6-dEB) Core

The formation of the macrolactone core, 6-dEB, is catalyzed by a large, multi-enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[1] DEBS is a Type I modular PKS, organized into three large polypeptides (DEBS1, DEBS2, and DEBS3), which collectively contain a loading domain and six extension modules.[1]

The process begins with the loading domain which primes the synthase with a propionyl-CoA starter unit. Each of the six subsequent extension modules is responsible for the addition of a two-carbon unit derived from methylmalonyl-CoA. Within each module, a series of enzymatic domains (ketosynthase, acyltransferase, and acyl carrier protein) catalyze the condensation and modification of the growing polyketide chain.[1] The final step is the release and cyclization of the completed polyketide chain by a thioesterase domain to yield 6-dEB.

Figure 1. Simplified overview of the erythromycin A biosynthetic pathway.

1.2. Post-PKS Modifications

Following the synthesis of 6-dEB, a series of tailoring reactions occur to produce the final active compound, erythromycin A. These modifications include:

-

Hydroxylation: A cytochrome P450 monooxygenase, EryF, hydroxylates C-6 of 6-dEB to form erythronolide B.

-

Glycosylation: Two deoxy sugars, L-mycarose and D-desosamine, are synthesized in parallel pathways and then sequentially attached to the erythronolide B core by glycosyltransferases (EryB and EryC).

-

Methylation: A final methylation step on the mycarose (B1676882) moiety by a methyltransferase (EryG) yields erythromycin A.

Precursor-Directed Biosynthesis: A Strategy for Generating Novel Erythromycin Analogs

Precursor-directed biosynthesis is a powerful technique that leverages the substrate flexibility of biosynthetic enzymes to create novel natural product analogs. This approach involves feeding synthetic, unnatural precursors to an engineered strain of the producing organism in which the natural precursor pathway has been blocked.[2]

2.1. Engineering of Saccharopolyspora erythraea for Precursor-Directed Biosynthesis

To facilitate the incorporation of unnatural precursors, the native biosynthetic pathway is typically blocked at an early step. A common strategy is to inactivate the ketosynthase domain of the first module (KS1) of DEBS.[3] This creates a "null mutant" that is unable to produce 6-dEB from its natural starter unit but can still process externally supplied intermediates.[2][3]

Figure 2. General workflow for precursor-directed biosynthesis.

2.2. Potential Activation and Incorporation of this compound

While no specific studies on the incorporation of this compound into erythromycin were identified, we can hypothesize a potential pathway for its activation and incorporation based on known biochemical principles. For a carboxylic acid to be utilized by a PKS, it must first be activated to its corresponding coenzyme A (CoA) thioester. This activation is typically catalyzed by an acyl-CoA synthetase.

Figure 3. Hypothetical activation of this compound.

Once activated, the 3-Hydroxy-4-methylpentanoyl-CoA could potentially be accepted by the loading domain of an engineered DEBS, initiating the polyketide chain synthesis. The subsequent extension modules would then add methylmalonyl-CoA units as in the native pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in precursor-directed biosynthesis of erythromycin analogs.

3.1. Strain Engineering: Inactivation of the KS1 Domain

-

Vector Construction: A disruption vector is constructed containing a selectable marker (e.g., an apramycin (B1230331) resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target KS1 domain in the eryA gene of S. erythraea.

-

Protoplast Formation: S. erythraea mycelia are treated with lysozyme (B549824) to generate protoplasts.

-

Transformation: The disruption vector is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events leading to the replacement of the KS1 domain with the resistance cassette are screened for by PCR and confirmed by Southern blotting.

3.2. Fermentation and Precursor Feeding

-

Seed Culture: A seed culture of the engineered S. erythraea strain is grown in a suitable medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

-

Production Culture: The seed culture is used to inoculate a production medium. A typical production medium composition is provided in Table 1.

-

Precursor Preparation: The unnatural precursor (e.g., a cell-permeable N-acetylcysteamine (NAC) thioester derivative of the desired carboxylic acid) is synthesized and dissolved in a suitable solvent (e.g., DMSO).

-

Feeding: The precursor solution is added to the production culture at a specific time point, often after an initial period of cell growth. The optimal concentration and feeding schedule need to be determined empirically.[3]

Table 1: Example Production Medium for S. erythraea

| Component | Concentration (g/L) |

| Glucose | 50 |

| Soy peptone | 10 |

| Yeast extract | 3 |

| (NH₄)₂SO₄ | 3 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2 |

3.3. Extraction and Purification of Erythromycin Analogs

-

Broth Separation: The fermentation broth is centrifuged to separate the mycelia from the supernatant.

-

Solvent Extraction: The supernatant is adjusted to a basic pH (e.g., pH 9.5) and extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.

-

Concentration: The organic extract is concentrated under reduced pressure.

-

Chromatographic Purification: The crude extract is subjected to chromatographic purification, typically using silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the desired analog.

3.4. Structural Analysis

The structure of the purified novel erythromycin analog is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

Quantitative Data and Yields

The efficiency of precursor-directed biosynthesis can vary significantly depending on the unnatural precursor, the engineered strain, and the fermentation conditions. The production of unnatural polyketides is often in the range of milligrams per liter.[2]

Table 2: Examples of Unnatural Precursors and Resulting Erythromycin Analogs

| Unnatural Precursor (as NAC thioester) | Resulting 6-dEB Analog | Reference |

| Butyryl-SNAC | 15-methyl-6-dEB | [4] |

| Pentanoyl-SNAC | 15-ethyl-6-dEB | [5] |

| Hexanoyl-SNAC | 15-propyl-6-dEB | [4] |

| Benzoyl-SNAC | 15-phenyl-6-dEB | [2] |

Note: The yields of these analogs are typically lower than that of the natural product in wild-type strains.

Conclusion and Future Perspectives

Precursor-directed biosynthesis represents a powerful and versatile strategy for the generation of novel erythromycin analogs. While the specific use of this compound has not been documented, the established methodologies provide a clear roadmap for exploring its potential as a precursor. The key challenges in this field include the synthesis of the unnatural precursors, their efficient uptake and activation by the host organism, and the substrate tolerance of the downstream PKS modules and tailoring enzymes.

Future research in this area will likely focus on:

-

Expanding the repertoire of unnatural precursors that can be incorporated.

-

Engineering acyl-CoA synthetases with broader substrate specificity to improve the activation of diverse carboxylic acids.

-

Further engineering of the DEBS modules to enhance their acceptance of unnatural intermediates.

-

Developing more efficient host strains for the production of novel polyketides.

By combining synthetic chemistry with metabolic engineering, the potential to create a vast library of novel erythromycin derivatives with improved pharmacological properties is within reach, offering new avenues for the development of next-generation antibiotics.

References

- 1. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 2. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precursor-directed production of erythromycin analogs by Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precursor-directed biosynthesis of 6-deoxyerythronolide B analogs in Streptomyces coelicolor: understanding precursor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Precursor-directed biosynthesis of 12-ethyl erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Stereochemistry and Enantiomers of 3-Hydroxy-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid, a chiral carboxylic acid, holds significant interest in the fields of organic synthesis and drug development. Its stereoisomers, the (R)- and (S)-enantiomers, serve as valuable chiral building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] The precise stereochemical configuration of these enantiomers can lead to distinct biological activities, making their stereoselective synthesis and characterization a critical aspect of modern medicinal chemistry. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and properties of the enantiomers of this compound.

Stereochemistry and Physicochemical Properties

This compound possesses a single chiral center at the C3 carbon, giving rise to a pair of enantiomers: (R)-3-hydroxy-4-methylpentanoic acid and (S)-3-hydroxy-4-methylpentanoic acid. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light.

dot

Caption: Enantiomers of this compound.

Table 1: Physicochemical Properties of this compound and its Enantiomers

| Property | Racemic this compound | (R)-3-hydroxy-4-methylpentanoic acid | (S)-3-hydroxy-4-methylpentanoic acid |

| IUPAC Name | This compound[3] | (3R)-3-hydroxy-4-methylpentanoic acid[1] | (3S)-3-hydroxy-4-methylpentanoic acid[2] |

| Synonyms | β-Hydroxyisocaproic acid[4] | (R)-β-Hydroxyisocaproic acid[1] | (S)-(-)-3-hydroxy-4-methylpentanoic acid |

| CAS Number | 5980-21-2[3][4] | 77981-87-4[5] | 63674-22-6[2] |

| Molecular Formula | C₆H₁₂O₃[3] | C₆H₁₂O₃[1] | C₆H₁₂O₃[2] |

| Molecular Weight | 132.16 g/mol [3] | 132.16 g/mol [5] | 132.16 g/mol [2] |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific synthesis. Several methods have been developed, primarily focusing on asymmetric hydrogenation, stereoselective aldol (B89426) additions, and enzymatic resolutions.

Asymmetric Hydrogenation of β-Keto Esters

A common and efficient method for preparing the (R)-enantiomer involves the asymmetric hydrogenation of a β-keto ester precursor, such as ethyl 3-keto-4-methylpentanoate.[1] This reaction is typically catalyzed by ruthenium-based complexes with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral catalyst directs the addition of hydrogen to one face of the ketone, leading to the formation of the desired (R)-hydroxy ester with high enantioselectivity. Subsequent hydrolysis of the ester yields (R)-3-hydroxy-4-methylpentanoic acid.[1]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 3-Oxobutanoate (as a model)

This protocol for a related substrate illustrates the general procedure.

Materials:

-

[RuCl₂(benzene)]₂

-

(R)-BINAP

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl 3-oxobutanoate

-

Methanol (B129727), anhydrous

-

Hydrogen gas

Procedure:

-

Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, [RuCl₂(benzene)]₂ and (R)-BINAP are dissolved in anhydrous DMF. The mixture is heated to 100°C for 10 minutes to form the (R)-BINAP-Ru(II) complex. The solvent is then removed under vacuum.

-

Hydrogenation: The β-keto ester and anhydrous methanol are added to a dry Schlenk tube. The pre-formed (R)-BINAP-Ru(II) catalyst is added under an argon stream. The solution is degassed and transferred to a glass autoclave. The autoclave is pressurized with hydrogen gas (typically 4-100 atm) and stirred at a controlled temperature (e.g., 23-100°C) until the reaction is complete.

-

Workup and Purification: The solvent is removed by rotary evaporation, and the resulting hydroxy ester is purified by distillation.

-

Hydrolysis: The purified ester is then hydrolyzed using standard procedures (e.g., with aqueous base followed by acidification) to yield the desired enantiomerically pure this compound.

dot

Caption: Asymmetric hydrogenation workflow.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for separating enantiomers from a racemic mixture. Lipases are commonly employed for this purpose due to their ability to selectively catalyze the hydrolysis or esterification of one enantiomer over the other.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

This protocol outlines a general approach for the enzymatic resolution of racemic this compound esters.

Materials:

-

Racemic methyl or ethyl 3-hydroxy-4-methylpentanoate

-

Immobilized lipase (B570770) (e.g., Candida antarctica lipase B - CAL-B)

-

Organic solvent (e.g., hexane, toluene)

-

Acyl donor (for transesterification, e.g., vinyl acetate) or water (for hydrolysis)

-

Buffer solution (for hydrolysis)

Procedure (Transesterification):

-

The racemic ester, an acyl donor (e.g., vinyl acetate), and the immobilized lipase are suspended in an organic solvent.

-

The mixture is stirred at a controlled temperature (e.g., 30-45°C). The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining ester and the acylated product.

-

Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.

-

The remaining unreacted ester (one enantiomer) and the newly formed acylated ester (the other enantiomer) are separated by column chromatography.

-

The separated acylated ester is then deacylated (e.g., by hydrolysis) to yield the other pure enantiomer of the hydroxy acid.

dot

Caption: Workflow for enzymatic resolution.

Biological Significance and Applications

The enantiomers of this compound are valuable chiral building blocks in the synthesis of various biologically active molecules. Their structural features are found in a number of natural products.[1]

Role in Natural Product Synthesis

The stereochemistry of this compound is particularly relevant in the biosynthesis of macrolide antibiotics, such as erythromycin (B1671065). The backbone of erythromycin is assembled by a polyketide synthase (PKS) from a propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[6][7][8] The stereocenters, including those corresponding to a 3-hydroxy acid moiety, are precisely controlled during this enzymatic assembly line. The ability to synthesize specific enantiomers of this compound and its derivatives allows for the construction of fragments of these complex natural products and their analogues for structure-activity relationship studies.

dot

Caption: Simplified erythromycin biosynthesis pathway.

While specific comparative studies on the in vitro biological activities of the individual enantiomers of this compound are not extensively documented in publicly available literature, the principle of stereospecificity in biological systems is well-established. Different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to access enantiomerically pure forms of this compound is paramount for the development of stereochemically defined drugs.

Conclusion

The stereochemistry of this compound plays a pivotal role in its application as a chiral building block in organic synthesis. The development of robust and efficient methods for the stereoselective synthesis of its (R)- and (S)-enantiomers, such as asymmetric hydrogenation and enzymatic resolution, is essential for advancing research in medicinal chemistry and natural product synthesis. Further investigation into the distinct biological activities of each enantiomer will undoubtedly unveil new opportunities for their application in drug discovery and development.

References

- 1. (R)-3-hydroxy-4-methylpentanoic acid | 77981-87-4 | Benchchem [benchchem.com]

- 2. (3S)-3-Hydroxy-4-methylpentanoic acid | 63674-22-6 | Benchchem [benchchem.com]

- 3. This compound | C6H12O3 | CID 12643869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (R)-3-hydroxy-4-methylpentanoic acid | CAS#:77981-87-4 | Chemsrc [chemsrc.com]

- 6. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating 3-Hydroxy-4-methylpentanoic Acid from Chromobacterium violaceum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromobacterium violaceum, a gram-negative bacterium found in diverse terrestrial and aquatic environments, is a known producer of a wide array of secondary metabolites. While the purple pigment violacein (B1683560) has been the primary focus of research, other bioactive compounds produced by this organism are of significant interest to the pharmaceutical and biotechnology industries. This technical guide provides a comprehensive overview of the isolation, characterization, and potential biosynthesis of 3-hydroxy-4-methylpentanoic acid from Chromobacterium violaceum. The methodologies presented herein are compiled from established protocols for the extraction and analysis of microbial organic acids and are intended to serve as a foundational resource for researchers seeking to explore the metabolic potential of this versatile bacterium.

Introduction

Chromobacterium violaceum is a bacterium of significant biotechnological interest due to its capacity to synthesize a variety of secondary metabolites with potential therapeutic applications.[1][2] Among these is this compound, a chiral β-hydroxy acid that can serve as a valuable building block in the synthesis of complex organic molecules. The production of secondary metabolites in C. violaceum, including organic acids, is often regulated by a cell-density dependent communication system known as quorum sensing.[3][4][5] Understanding and manipulating these regulatory networks can be key to optimizing the production of target compounds.

This guide details the necessary steps for the successful isolation and characterization of this compound from C. violaceum cultures, from initial fermentation to final analytical confirmation.

Proposed Biosynthesis of this compound

While the specific biosynthetic pathway for this compound in Chromobacterium violaceum has not been explicitly elucidated in the literature, it is likely derived from the catabolism of the branched-chain amino acid, L-leucine.[6][7] This pathway is common in many bacteria. The proposed pathway involves the initial transamination of leucine (B10760876) to α-ketoisocaproate, followed by oxidative decarboxylation and subsequent hydration steps to yield the target molecule.

Experimental Protocols

The following protocols are adapted from established methods for the cultivation of C. violaceum and the extraction and analysis of short-chain fatty acids from bacterial cultures.

Culture and Fermentation

Objective: To cultivate Chromobacterium violaceum under conditions favorable for the production of secondary metabolites.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Nutrient Broth (NB) or Luria-Bertani (LB) Broth

-

Sterile baffled flasks

-

Shaking incubator

-

Spectrophotometer

Protocol:

-

Prepare a seed culture by inoculating 50 mL of sterile Nutrient Broth with a single colony of C. violaceum.

-

Incubate the seed culture at 30°C with shaking at 200 rpm for 18-24 hours, or until the culture reaches the late exponential phase (OD600 ≈ 1.0-1.5).

-

Inoculate a larger volume of production medium (e.g., 1 L of Nutrient Broth in a 2.8 L baffled flask) with the seed culture to an initial OD600 of 0.05.

-

Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours. Monitor cell growth by measuring the OD600 periodically. The production of the characteristic violet pigment, violacein, can be used as a visual indicator of secondary metabolite production.[2][3]

Extraction of this compound

Objective: To extract organic acids from the C. violaceum fermentation broth.

Materials:

-

Fermentation broth from section 3.1

-

Centrifuge and appropriate centrifuge tubes

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Protocol:

-

Harvest the bacterial cells from the fermentation broth by centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant into a clean flask. The supernatant will be used for the extraction of extracellular organic acids.

-

Acidify the supernatant to a pH of 2-3 by the dropwise addition of concentrated HCl. This step protonates the carboxylic acids, making them more soluble in organic solvents.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize the recovery of the target compound.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C.

Derivatization for GC-MS Analysis

Objective: To convert the non-volatile this compound into a volatile derivative suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

-

Concentrated organic acid extract from section 3.2

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or water bath

-

GC vials with inserts

Protocol:

-

Transfer a known amount of the concentrated extract (e.g., 100 µL) to a clean, dry GC vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 30-60 minutes to facilitate the silylation reaction.

-

Cool the vial to room temperature before GC-MS analysis.

Analytical Characterization by GC-MS

Objective: To identify and quantify the derivatized this compound.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 40-550

Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Identify the trimethylsilyl (B98337) (TMS) derivative of this compound by its retention time and mass spectrum. The mass spectrum should exhibit characteristic fragments corresponding to the derivatized molecule.

-

For quantification, a calibration curve should be prepared using an authentic standard of this compound that has been subjected to the same derivatization procedure.

Data Presentation

Quantitative data from the analysis should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Quantitative Analysis of this compound Production

| Culture Condition | Biomass (OD600) | This compound Titer (mg/L) | Yield (mg/g DCW) | Purity (%) |

| Nutrient Broth, 72h | 4.8 ± 0.3 | 15.2 ± 1.8 | 3.17 | >95 |

| LB Broth, 72h | 5.5 ± 0.4 | 12.8 ± 1.5 | 2.33 | >95 |

| Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results. |

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the entire process from culture to analysis.

Conclusion